![molecular formula C9H7BrF3N3O2 B13130575 6-Bromoimidazo[1,2-a]pyridin-2-amine; trifluoroacetic acid](/img/structure/B13130575.png)
6-Bromoimidazo[1,2-a]pyridin-2-amine; trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromoimidazo[1,2-a]pyridin-2-amine2,2,2-trifluoroacetate(1:1) is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and other organic compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromoimidazo[1,2-a]pyridin-2-amine typically involves the reaction of 2-aminopyridine with a bromo-substituted ketone under controlled conditions. One common method involves the use of a chemodivergent reaction where the halogen atom is displaced by the nitrogen of the pyridine ring, leading to the formation of a pyridinium salt, which then undergoes cyclization to form the desired imidazo[1,2-a]pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the consistent production of high-quality material .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromoimidazo[1,2-a]pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic compounds .
Applications De Recherche Scientifique
6-Bromoimidazo[1,2-a]pyridin-2-amine2,2,2-trifluoroacetate(1:1) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the production of materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 6-bromoimidazo[1,2-a]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For example, its anticonvulsant activity is believed to be due to its ability to modulate neurotransmitter systems in the brain. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
6-Bromoimidazo[1,2-a]pyridin-2-amine is unique compared to other similar compounds due to its specific substitution pattern and the presence of the trifluoroacetate group. Similar compounds include other imidazo[1,2-a]pyridines with different substituents, such as:
- 3-Bromoimidazo[1,2-a]pyridine
- 6-Chloroimidazo[1,2-a]pyridine
- 2-Aminoimidazo[1,2-a]pyridine
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical properties and biological activities.
Propriétés
Formule moléculaire |
C9H7BrF3N3O2 |
|---|---|
Poids moléculaire |
326.07 g/mol |
Nom IUPAC |
6-bromoimidazo[1,2-a]pyridin-2-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H6BrN3.C2HF3O2/c8-5-1-2-7-10-6(9)4-11(7)3-5;3-2(4,5)1(6)7/h1-4H,9H2;(H,6,7) |
Clé InChI |
BEMXUXMULOIMBG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC(=CN2C=C1Br)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4,6-Bis(2-methoxyanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13130513.png)



![Tert-butyl 2-oxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13130534.png)

![7-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine](/img/structure/B13130545.png)





